molecular formula C13H15N3O3 B13857114 4-Desisopropyl-4-methyl Imazethapyr

4-Desisopropyl-4-methyl Imazethapyr

Cat. No.: B13857114
M. Wt: 261.28 g/mol
InChI Key: OYEPWAGTLOPQFP-UHFFFAOYSA-N
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Description

4-Desisopropyl-4-methyl Imazethapyr is a derivative of Imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective action against a wide range of weeds, making them valuable in agricultural practices. This compound is particularly noted for its effectiveness in controlling annual grasses, broadleaf weeds, and perennial sedges in various crops.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desisopropyl-4-methyl Imazethapyr typically involves the modification of the parent compound, Imazethapyr. The process includes the removal of the isopropyl group and the introduction of a methyl group. This can be achieved through a series of chemical reactions, including:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the isopropyl group with a methyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Desisopropyl-4-methyl Imazethapyr undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-Desisopropyl-4-methyl Imazethapyr has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Desisopropyl-4-methyl Imazethapyr involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of the target weeds .

Comparison with Similar Compounds

Similar Compounds

    Imazethapyr: The parent compound, widely used as a herbicide.

    Imazapic: Another imidazolinone herbicide with similar properties.

    Imazamox: Known for its effectiveness against a broad spectrum of weeds.

Uniqueness

4-Desisopropyl-4-methyl Imazethapyr is unique due to its specific structural modifications, which enhance its selectivity and effectiveness against certain weed species. Its modified structure also influences its degradation rate and environmental impact, making it a valuable alternative in specific agricultural settings.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-4-7-5-8(11(17)18)9(14-6-7)10-15-12(19)13(2,3)16-10/h5-6H,4H2,1-3H3,(H,17,18)(H,15,16,19)

InChI Key

OYEPWAGTLOPQFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C)C(=O)O

Origin of Product

United States

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